(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride
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Overview
Description
(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring, a thiazole moiety, and multiple hydroxyl groups. Its chemical properties make it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride typically involves multiple stepsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques and rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific proteins, thereby modulating biological pathways. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate
- (2S,4R)-4-Hydroxy-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Uniqueness
What sets (2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride apart from similar compounds is its specific stereochemistry and the presence of multiple functional groups.
Properties
Molecular Formula |
C16H20ClN3O3S |
---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H19N3O3S.ClH/c1-9-15(23-8-19-9)10-2-3-11(14(21)4-10)6-18-16(22)13-5-12(20)7-17-13;/h2-4,8,12-13,17,20-21H,5-7H2,1H3,(H,18,22);1H |
InChI Key |
RRBUXVGVVLBIFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3)O)O.Cl |
Origin of Product |
United States |
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